
Antitumor agent-71
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-71 is a compound known for its antiproliferative activity against various tumor cell lines. It exhibits significant potential as an antitumor agent by inhibiting tubulin polymerization, which is crucial for cell division. This compound has shown promising results in preclinical studies, making it a subject of interest in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-71 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These steps are crucial for introducing functional groups that enhance the compound’s antitumor activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-71 undergoes various chemical reactions, including:
Oxidation: This reaction is used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to reduce specific functional groups, enhancing the compound’s stability.
Substitution: This reaction involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antitumor activity. These derivatives are often tested for their efficacy against various cancer cell lines .
Applications De Recherche Scientifique
Antitumor agent-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tubulin polymerization inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new antitumor drugs and formulations
Mécanisme D'action
The primary mechanism of action of antitumor agent-71 involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound targets specific molecular pathways involved in cell division, making it an effective antitumor agent .
Comparaison Avec Des Composés Similaires
Paclitaxel: Another well-known tubulin polymerization inhibitor used in cancer therapy.
Vincristine: A compound that also targets microtubules and is used in chemotherapy.
Docetaxel: Similar to paclitaxel, it inhibits tubulin polymerization and is used to treat various cancers.
Uniqueness: Antitumor agent-71 is unique in its specific molecular structure, which allows for more targeted inhibition of tubulin polymerization. This specificity reduces the likelihood of side effects compared to other similar compounds. Additionally, this compound has shown efficacy against a broader range of tumor cell lines, making it a versatile candidate for cancer therapy .
Propriétés
Formule moléculaire |
C26H31N5O4S |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
N-(2,6-dimethoxypyridin-3-yl)-9-methyl-6-[(4-methylpiperazin-1-yl)methyl]carbazole-3-sulfonamide |
InChI |
InChI=1S/C26H31N5O4S/c1-29-11-13-31(14-12-29)17-18-5-8-23-20(15-18)21-16-19(6-9-24(21)30(23)2)36(32,33)28-22-7-10-25(34-3)27-26(22)35-4/h5-10,15-16,28H,11-14,17H2,1-4H3 |
Clé InChI |
LFFQEYRXOGSKSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)S(=O)(=O)NC5=C(N=C(C=C5)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




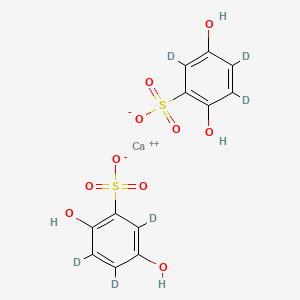
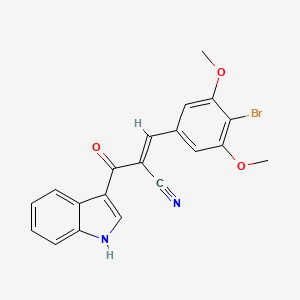
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
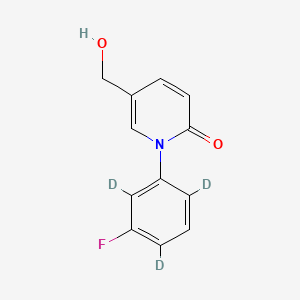

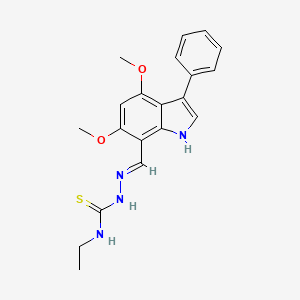
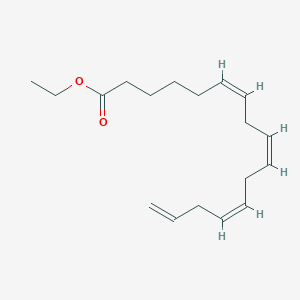
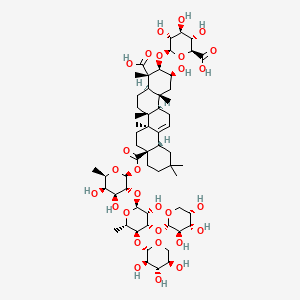
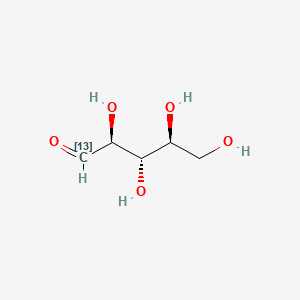
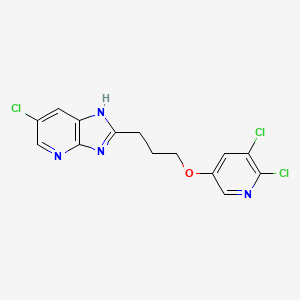
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
